molecular formula C20H15Cl3N4OS B10967710 2-[[(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-[[(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B10967710
M. Wt: 465.8 g/mol
InChI Key: IWQMGHJQZVPELS-YCPBAFNGSA-N
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Description

The compound “2-({[3-METHYL-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE” is a complex organic molecule that features multiple functional groups, including a pyrazole ring, a benzothiophene ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the construction of the pyrazole and benzothiophene rings. The key steps may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

    Formation of the Benzothiophene Ring: This can be synthesized via the cyclization of a 2-mercaptobenzaldehyde derivative with an appropriate alkyne or alkene.

    Coupling of the Rings: The pyrazole and benzothiophene rings can be coupled through a condensation reaction, possibly involving a formyl group on the pyrazole and an amine group on the benzothiophene.

    Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: 3-Methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazole-4-carboxylic acid.

    Reduction: 2-({[3-Methyl-5-amino-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its multiple functional groups suggest that it could interact with various biological targets.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer, inflammation, and infections.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the nitrile group suggests that it could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-({[3-Methyl-5-oxo-1-(2,4-dichlorophenyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide.
  • **2-({[3-Methyl-5-oxo-1-(2,4,6-tribromophenyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide.

Uniqueness

The compound’s uniqueness lies in the combination of its functional groups and the specific arrangement of its atoms

Properties

Molecular Formula

C20H15Cl3N4OS

Molecular Weight

465.8 g/mol

IUPAC Name

2-[(E)-[5-methyl-3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C20H15Cl3N4OS/c1-10-14(9-25-19-13(8-24)12-4-2-3-5-17(12)29-19)20(28)27(26-10)18-15(22)6-11(21)7-16(18)23/h6-7,9,26H,2-5H2,1H3/b25-9+

InChI Key

IWQMGHJQZVPELS-YCPBAFNGSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl)/C=N/C3=C(C4=C(S3)CCCC4)C#N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl)C=NC3=C(C4=C(S3)CCCC4)C#N

Origin of Product

United States

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